
N1-Benzyl-N2-butylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N2-butylethane-1,2-diamine typically involves the reaction of benzyl chloride with butylamine in the presence of a base, followed by the addition of ethylenediamine . The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Sodium or potassium hydroxide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Distillation or recrystallization to achieve high purity
Analyse Des Réactions Chimiques
Types of Reactions
N1-Benzyl-N2-butylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Can be reduced using reducing agents like lithium aluminum hydride
Substitution: Can undergo nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Corresponding N-oxide derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted amine derivatives
Applications De Recherche Scientifique
N1-Benzyl-N2-butylethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties and drug development
Industry: Utilized in the synthesis of various chemical intermediates and products
Mécanisme D'action
The mechanism of action of N1-Benzyl-N2-butylethane-1,2-diamine involves its interaction with molecular targets through its nitrogen-donor ligands. It can form coordination complexes with metal ions, influencing various biochemical pathways and reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-N-butylethylenediamine
- N1-Butyl-N2-phenylmethyl-1,2-ethanediamine
Uniqueness
N1-Benzyl-N2-butylethane-1,2-diamine is unique due to its specific structural configuration, which allows it to form stable complexes with metal ions and exhibit distinct chemical reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
62730-99-8 |
|---|---|
Formule moléculaire |
C13H22N2 |
Poids moléculaire |
206.33 g/mol |
Nom IUPAC |
N'-benzyl-N-butylethane-1,2-diamine |
InChI |
InChI=1S/C13H22N2/c1-2-3-9-14-10-11-15-12-13-7-5-4-6-8-13/h4-8,14-15H,2-3,9-12H2,1H3 |
Clé InChI |
VPGBCOLYZXVUJU-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCCNCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



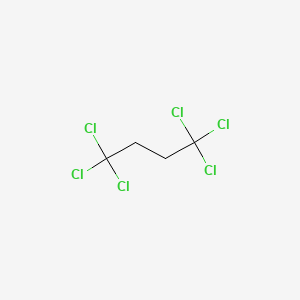


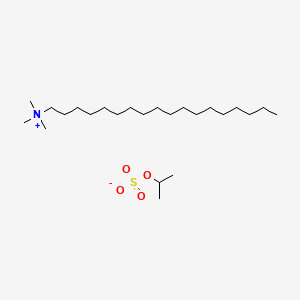

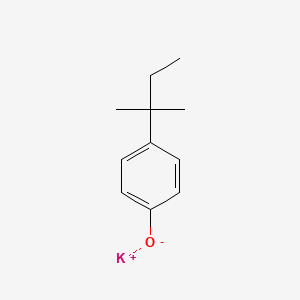

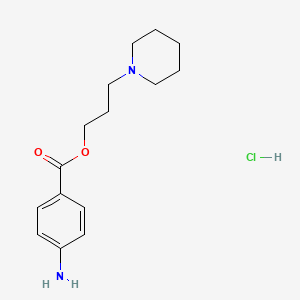

![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B13760784.png)
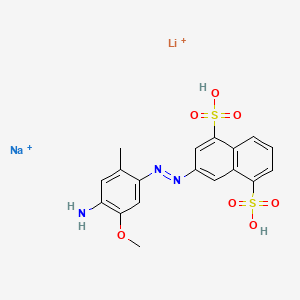
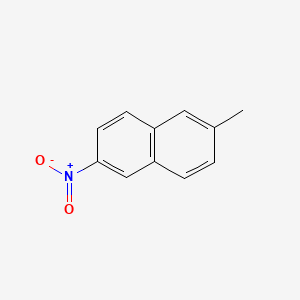
![Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13760803.png)
